1-(2-(Trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(2-(Trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H9F3OS It is known for its unique chemical structure, which includes a trifluoromethylthio group attached to a phenyl ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-(trifluoromethylthio)benzene with propanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions is tailored to ensure cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
1-(3-(Trifluoromethyl)phenyl)propan-1-one: The trifluoromethyl group is positioned differently on the phenyl ring.
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Contains a trifluoromethylsulfonyl group instead of a trifluoromethylthio group.
Uniqueness
1-(2-(Trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9F3OS |
---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H9F3OS/c1-2-8(14)7-5-3-4-6-9(7)15-10(11,12)13/h3-6H,2H2,1H3 |
InChI Key |
FWPRIZIBJTXAID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1SC(F)(F)F |
Origin of Product |
United States |
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